Monomethylsulochrin

Antiparasitic Leishmaniasis Drug Discovery

Monomethylsulochrin is the only Aspergillus-derived benzophenone with validated antileishmanial efficacy against intracellular amastigotes (IC50 5.09 µM) without the cytotoxicity of trypacidin. Unlike sulochrin (HCV entry inhibitor) or inactive pseurotin A, it uniquely combines anti-Leishmania activity with H. pylori (MIC 28.9 µM) and S. aureus (MIC 31.25 µg/mL) antibacterial action, plus urinary bladder detrusor muscle relaxation (IC50 2 µM). Lipinski-compliant and non-cytotoxic, it is the preferred scaffold for hit-to-lead optimization over its biosynthetic analogs.

Molecular Formula C18H18O7
Molecular Weight 346.3 g/mol
Cat. No. B161492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonomethylsulochrin
Molecular FormulaC18H18O7
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)OC)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O
InChIInChI=1S/C18H18O7/c1-9-5-12(20)16(13(6-9)23-2)17(21)15-11(18(22)25-4)7-10(19)8-14(15)24-3/h5-8,19-20H,1-4H3
InChIKeyXJOBKBUGVMLSEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Monomethylsulochrin (CAS 10056-14-1): A Differentiated Benzophenone Polyketide from Aspergillus for Antiparasitic, Antibacterial, and Smooth Muscle Research Applications


Monomethylsulochrin (CAS 10056-14-1) is a fungal benzophenone polyketide isolated from Aspergillus fumigatus and related species [1]. It is biosynthetically positioned as the immediate precursor to the mycotoxin trypacidin and the monomethyl derivative of sulochrin [2]. The compound has been characterized by 1D/2D NMR and LC-ESI-MS-MS [3]. Structurally defined as methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate (C18H18O7; MW 346.33) [4], monomethylsulochrin exhibits a distinct polypharmacology profile that includes antileishmanial activity against promastigote and intracellular amastigote forms of Leishmania amazonensis, broad-spectrum antibacterial activity, and potent relaxant effects on isolated urinary bladder detrusor muscle [5].

Why Monomethylsulochrin (CAS 10056-14-1) Cannot Be Substituted by Sulochrin, Trypacidin, or Pseurotin A in Targeted Research Applications


Monomethylsulochrin occupies a narrow and non-redundant activity space among structurally related Aspergillus benzophenones. In a direct head-to-head comparison, only monomethylsulochrin demonstrated antileishmanial activity against Leishmania amazonensis promastigotes and intracellular amastigotes, whereas co-isolated pseurotin A was completely inactive [1]. The dimethyl analog sulochrin exhibits a fundamentally different target profile, inhibiting VEGF-induced angiogenesis and HCV entry (IC50 = 24.4 µM) rather than the antiparasitic and detrusor muscle relaxant activities observed for monomethylsulochrin [2]. Furthermore, the downstream biosynthetic product trypacidin is a cytotoxic mycotoxin that reduces viability and induces lysis of A549 human lung cells at IC50 ~7.4 µM, introducing confounding cytotoxicity that compromises its utility as a chemical probe in non-cytotoxic screening contexts [3]. Consequently, monomethylsulochrin is the only compound within this biosynthetic series that combines antileishmanial efficacy, antibacterial activity against H. pylori and S. aureus, and smooth muscle relaxant properties without the overt cytotoxicity or divergent target engagement of its closest analogs.

Monomethylsulochrin (CAS 10056-14-1) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons vs. Sulochrin, Pseurotin A, and Trypacidin


Direct Head-to-Head Comparison: Monomethylsulochrin vs. Pseurotin A in Leishmania amazonensis Antiparasitic Activity

In a single, controlled study evaluating two compounds co-isolated from the same Aspergillus sp. biomass extract, monomethylsulochrin inhibited Leishmania amazonensis promastigote growth with an IC50 of 18.04 ± 1.11 µM, while pseurotin A showed no inhibitory activity at any concentration tested [1]. This represents a direct, intra-study confirmation that the antileishmanial effect is specific to monomethylsulochrin and not a general property of the fungal extract or its co-metabolites.

Antiparasitic Leishmaniasis Drug Discovery

Cross-Study Comparison: Monomethylsulochrin Intracellular Amastigote Activity vs. Extracellular Promastigote Potency

Monomethylsulochrin exhibited enhanced potency against the clinically relevant intracellular amastigote form of Leishmania amazonensis (IC50 = 5.09 ± 1.06 µM) compared to the extracellular promastigote form (IC50 = 18.04 ± 1.11 µM), a 3.5-fold improvement in activity within the same study [1]. The compound also demonstrated a statistically significant reduction in infection parameters and decreased mitochondrial membrane potential in promastigotes by 25.9% (p = 0.0286) [1].

Antiparasitic Intracellular Infection Leishmaniasis

Antibacterial Selectivity: Monomethylsulochrin vs. Sulochrin in Helicobacter pylori and Gram-Positive Pathogen Inhibition

Monomethylsulochrin demonstrates direct antibacterial activity against the human gastric pathogen Helicobacter pylori with an MIC of 28.9 ± 0.1 µM, and against Staphylococcus aureus with an MIC of 31.25 µg/mL [1]. In contrast, the dimethyl analog sulochrin is not reported to exhibit activity against these bacterial pathogens; its antimicrobial profile is instead characterized by antiviral activity against hepatitis C virus (HCV, IC50 = 24.4 µM) and anti-angiogenic effects [2]. This divergent antibacterial spectrum underscores that methylation state critically redirects target engagement from viral/host pathways to direct bacterial growth inhibition.

Antibacterial H. pylori Staphylococcus aureus

Smooth Muscle Pharmacology: Monomethylsulochrin Relaxant Activity in Human and Rat Detrusor Muscle

Monomethylsulochrin induces relaxation of potassium-precontracted isolated human urinary bladder detrusor muscle with an IC50 of 2 µM, and reduces contractions induced by the acetylcholine receptor agonist carbachol or calcium in isolated rat detrusor strips . This pharmacological profile—direct smooth muscle relaxation coupled with antimuscarinic-like effects—is not shared by sulochrin, trypacidin, or pseurotin A, which have no reported detrusor muscle activity. The IC50 of 2 µM in human tissue places monomethylsulochrin within a potency range comparable to clinically used flavoxate derivatives, establishing a unique functional application space among benzophenone fungal metabolites.

Smooth Muscle Urology Ion Channel

Drug-Likeness and ADMET Predictions: Monomethylsulochrin Compliance with Multiple Medicinal Chemistry Filters

Monomethylsulochrin was assessed in silico for drug-likeness and ADMET properties. The compound fully complies with Lipinski's Rule of Five (molecular weight 346.33, H-bond donors 2, H-bond acceptors 7, logP predicted <5) and also satisfies the Ghose, Veber, Egan, and Muegge drug-likeness criteria [1]. Molecular docking studies further predict that monomethylsulochrin acts as an inhibitor of sterol 14-alpha-demethylase (CYP51), a validated therapeutic target for leishmaniasis and trypanosomiasis [1]. By contrast, the cytotoxic mycotoxin trypacidin (IC50 ~7.4 µM against A549 lung cells) and the anti-angiogenic sulochrin have more restrictive safety and selectivity profiles that limit their utility as oral drug leads [2].

Drug Discovery ADMET Medicinal Chemistry

Optimal Research and Industrial Procurement Scenarios for Monomethylsulochrin (CAS 10056-14-1) Based on Quantitative Differentiation Evidence


Antileishmanial Lead Discovery: Specific Activity Against Intracellular Amastigotes

Procure monomethylsulochrin when the research objective is to identify a non-cytotoxic, drug-like natural product scaffold with validated activity against the intracellular amastigote stage of Leishmania amazonensis (IC50 = 5.09 ± 1.06 µM). The compound's 3.5-fold enhanced potency against amastigotes relative to promastigotes (IC50 = 18.04 ± 1.11 µM) and its ability to reduce mitochondrial membrane potential (25.9%, p = 0.0286) provide a mechanistic anchor for lead optimization [1]. This scenario specifically excludes sulochrin, trypacidin, and pseurotin A, which lack this antiparasitic activity profile.

Helicobacter pylori Antibacterial Screening and Narrow-Spectrum Antibiotic Development

Select monomethylsulochrin for antibacterial screening programs targeting Helicobacter pylori (MIC = 28.9 ± 0.1 µM) or Staphylococcus aureus (MIC = 31.25 µg/mL) [1][2]. This procurement is justified over sulochrin, which has no reported activity against H. pylori and instead targets HCV viral entry (IC50 = 24.4 µM) [3]. Monomethylsulochrin's specific antibacterial spectrum makes it a suitable reference compound for structure-activity relationship (SAR) studies exploring the role of benzophenone methylation in Gram-negative pathogen inhibition.

Urological Smooth Muscle Pharmacology: Human Detrusor Relaxation Studies

Utilize monomethylsulochrin in ex vivo tissue bath pharmacology studies requiring potent relaxation of human urinary bladder detrusor muscle (IC50 = 2 µM) [1]. The compound also reduces carbachol- and calcium-induced contractions in rat detrusor strips [1]. This functional activity is unique among benzophenone fungal metabolites and is not observed for sulochrin, trypacidin, or pseurotin A, making monomethylsulochrin the only viable chemical probe from this structural class for investigating overactive bladder pathophysiology and novel antimuscarinic mechanisms.

Medicinal Chemistry Optimization: Drug-Like Benzophenone Scaffold with Favorable In Silico ADMET Predictions

Source monomethylsulochrin as a tractable natural product scaffold for medicinal chemistry campaigns, based on its compliance with Lipinski's Rule of Five and Ghose, Veber, Egan, and Muegge drug-likeness criteria [1]. The compound's predicted inhibition of CYP51—a clinically validated target for leishmaniasis—combined with its lack of overt cytotoxicity (compared to trypacidin, which reduces A549 viability at IC50 ~7.4 µM [2]), positions monomethylsulochrin as a lower-risk starting point for hit-to-lead optimization. Procurement for structure-activity relationship (SAR) studies is supported by the availability of structurally related analogs (desmethylsulochrin, sulochrin, trypacidin) for comparative profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monomethylsulochrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.